

# Application Notes and Protocols for Monoisopropyl Phthalate (MIPP) Reference Standards

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## Compound of Interest

Compound Name: *Monoisopropyl phthalate*

Cat. No.: *B046953*

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These application notes provide detailed protocols for the analytical quantification of **Monoisopropyl phthalate** (MIPP) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and validating their own analytical methods for MIPP in various matrices.

## Introduction

**Monoisopropyl phthalate** (MIPP) is the monoester metabolite of diisopropyl phthalate (DIPP), a plasticizer used in a variety of consumer products. Due to the potential for human exposure and the classification of some phthalates as endocrine disruptors, accurate and sensitive analytical methods are essential for monitoring MIPP in biological and environmental samples. [1] These protocols outline the use of certified reference materials for the accurate quantification of MIPP.

## Reference Materials

Certified reference standards for **Monoisopropyl phthalate** are available from various suppliers. These standards are typically offered in the following formats:

- Neat Standard: Pure MIPP for the preparation of stock solutions.

- **Solution Standard:** MIPP pre-dissolved in a high-purity solvent, such as acetonitrile or methanol, at a certified concentration (e.g., 100 µg/mL).[2]
- **Isotopically Labeled Standard:** Deuterated MIPP (e.g., **Monoisopropyl Phthalate-d4**) is the ideal internal standard for isotope dilution mass spectrometry methods to correct for matrix effects and variations during sample preparation and analysis.[3]

Table 1: Properties of **Monoisopropyl Phthalate**

Property	Value
CAS Number	35118-50-4[2]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub> [2][4]
Molecular Weight	208.21 g/mol [4]
Monoisotopic Mass	208.0735886 Da[4][5]

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of MIPP. The following protocol is a general guideline and may require optimization for specific matrices and instrumentation.

#### 3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as water or urine.

- **Sample Collection:** Collect 5 mL of the aqueous sample in a glass tube. To prevent contamination, ensure all glassware is thoroughly cleaned and rinsed with phthalate-free solvents.
- **Internal Standard Spiking:** Spike the sample with an appropriate amount of isotopically labeled MIPP internal standard (e.g., MIPP-d4).

- pH Adjustment: Adjust the sample pH to  $< 2$  with a suitable acid.
- Extraction: Add 5 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone). Vortex for 2 minutes to ensure thorough mixing.
- Phase Separation: Centrifuge the sample to achieve complete phase separation.
- Collection: Carefully transfer the organic layer to a clean glass tube.
- Repeat Extraction: Repeat the extraction process two more times with fresh solvent, combining the organic layers.
- Concentration: Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in a known volume of solvent (e.g., 100  $\mu\text{L}$  of hexane or ethyl acetate) for GC-MS analysis.

### 3.1.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: A system equipped with a split/splitless injector.
- GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used for phthalate analysis.[6]
- Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

Table 2: GC-MS Instrumental Parameters

Parameter	Recommended Condition
GC	
Injector Port Temperature	280 °C (Splitless mode)[3]
Carrier Gas	Helium at a constant flow of 1.0 mL/min[3]
Oven Temperature Program	Initial 100°C (hold 1 min), ramp at 10°C/min to 230°C, then ramp at 25°C/min to 300°C (hold 5 min)[3]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[3]
Ion Source Temperature	250 °C[3]
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan

### 3.1.3. Mass Spectrometry Data Acquisition

For quantitative analysis using SIM mode, monitor the characteristic ions of MIPP. The base peak is typically  $m/z$  149, which is a common fragment for many phthalates.[6][7]

Table 3: **Monoisopropyl Phthalate** Mass Spectrometry Data

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)
Monoisopropyl phthalate	208	149, 105, 150[7]

### 3.1.4. Quantitative Analysis

Prepare a calibration curve by analyzing a series of MIPP standard solutions of known concentrations. The concentration of MIPP in the samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

## High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC provides an alternative to GC-MS, particularly for samples that are not amenable to gas chromatography.

#### 3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up and concentrating MIPP from various sample matrices.

- Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.
- Elution: Elute the MIPP from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

#### 3.2.2. HPLC Instrumentation and Conditions

- HPLC System: A system with a binary or quaternary pump, autosampler, and a UV or mass spectrometric detector.
- HPLC Column: A C18 reversed-phase column is commonly used for the separation of phthalates.<sup>[8][9]</sup>

Table 4: HPLC Instrumental Parameters

Parameter	Recommended Condition
HPLC	
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile or Methanol
Gradient	Optimized for separation of MIPP from other components
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	
UV Wavelength	230 nm <sup>[8]</sup>
Mass Spectrometer	Electrospray Ionization (ESI) in negative or positive mode

### 3.2.3. Quantitative Analysis

Similar to GC-MS, quantification is achieved by creating a calibration curve with MIPP reference standards and using an internal standard to correct for variations.

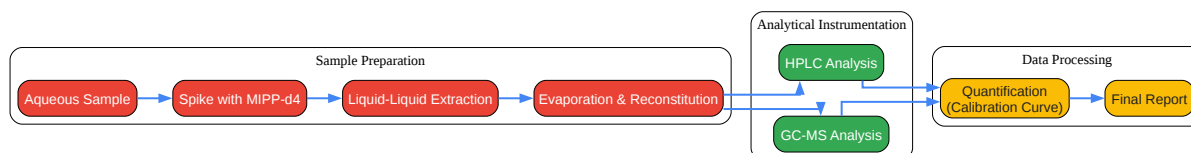
## Data Presentation

Table 5: Representative Quantitative Data for Phthalate Analysis Methods

Parameter	GC-MS with Deuterated Internal Standard	HPLC-UV
Linearity ( $R^2$ )	> 0.995[3]	> 0.99[10]
Accuracy (% Recovery)	90.0% – 110.0%[3]	85.0% – 115.0%
Precision (RSDr %)	< 10%[3]	< 15%
Limit of Detection (LOD)	Analyte and matrix dependent	Analyte and matrix dependent
Limit of Quantification (LOQ)	Analyte and matrix dependent	Analyte and matrix dependent

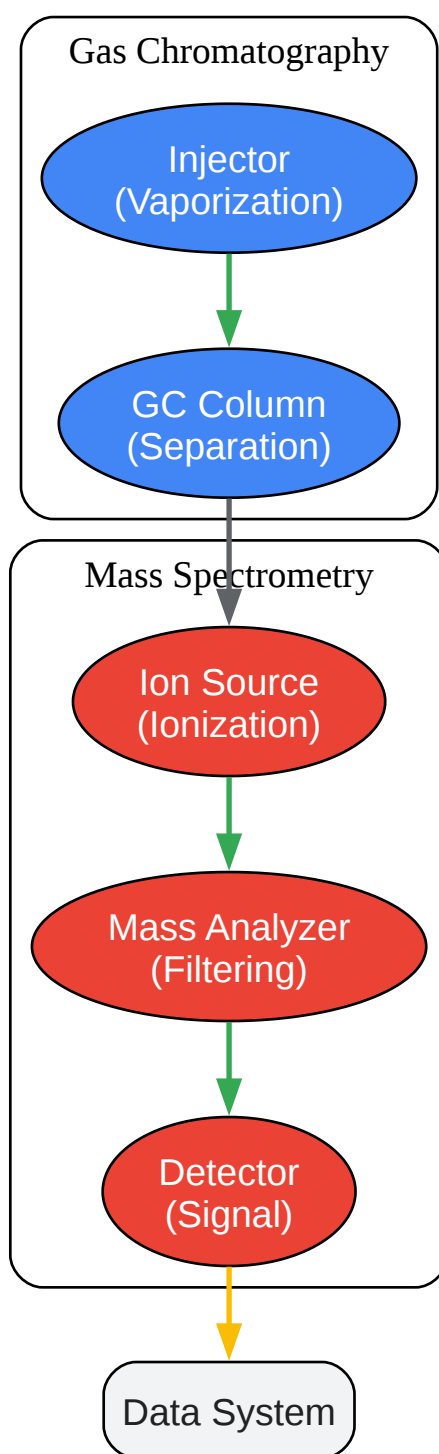
Note: The values presented in this table are typical for validated methods for phthalate analysis and may vary for **Monoisopropyl phthalate** depending on the specific method, matrix, and instrumentation.

## Visualizations



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Caption: General experimental workflow for the analysis of **Monoisopropyl phthalate**.



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Caption: Logical flow of a GC-MS system for phthalate analysis.



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